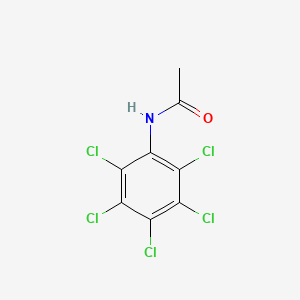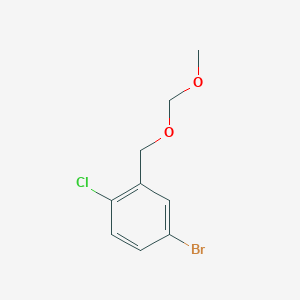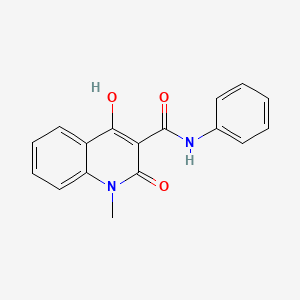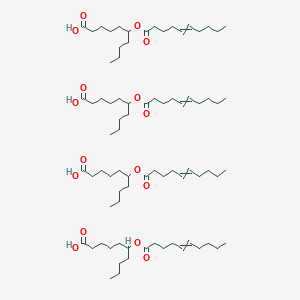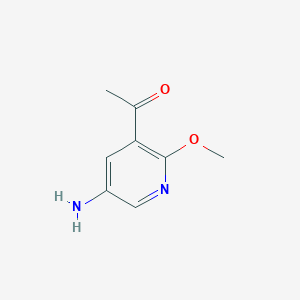
1-(5-Amino-2-methoxy-3-pyridinyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Amino-2-methoxy-3-pyridinyl)ethanone is an organic compound with the molecular formula C8H10N2O2 It is a derivative of pyridine, characterized by the presence of an amino group at the 5-position and a methoxy group at the 2-position of the pyridine ring, along with an ethanone group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions: 1-(5-Amino-2-methoxy-3-pyridinyl)ethanone can be synthesized through several synthetic routes One common method involves the reaction of 2-methoxypyridine with an appropriate aminating agent to introduce the amino group at the 5-positionThe reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride, and an acylating agent like acetyl chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-(5-Amino-2-methoxy-3-pyridinyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.
科学研究应用
1-(5-Amino-2-methoxy-3-pyridinyl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 1-(5-Amino-2-methoxy-3-pyridinyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s binding affinity and activity. The ethanone group may also participate in covalent bonding or other interactions, contributing to the compound’s overall mechanism of action.
相似化合物的比较
1-(5-Amino-2-methoxy-3-pyridinyl)ethanone can be compared with other similar compounds, such as:
1-(5-Amino-2-pyridinyl)ethanone: Lacks the methoxy group, which may affect its reactivity and binding properties.
1-(5-Methoxy-2-pyridinyl)ethanone: Lacks the amino group, which may influence its biological activity and chemical reactivity.
1-(5-Amino-2-methoxy-4-pyridinyl)ethanone: The position of the amino and methoxy groups is different, leading to variations in chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
属性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC 名称 |
1-(5-amino-2-methoxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H10N2O2/c1-5(11)7-3-6(9)4-10-8(7)12-2/h3-4H,9H2,1-2H3 |
InChI 键 |
MXKPXDOPVDMWLP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(N=CC(=C1)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




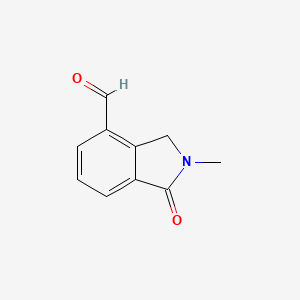
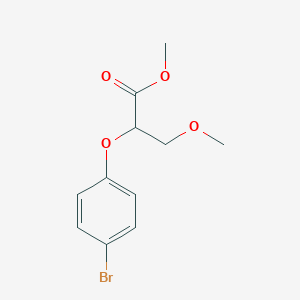
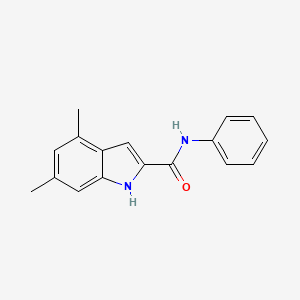
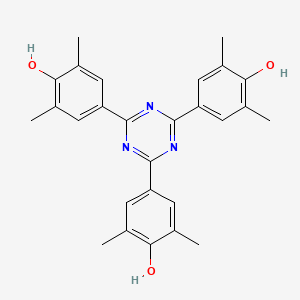
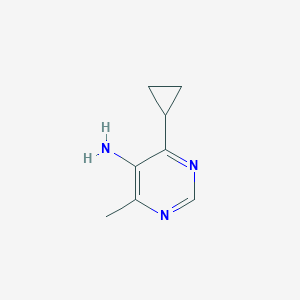
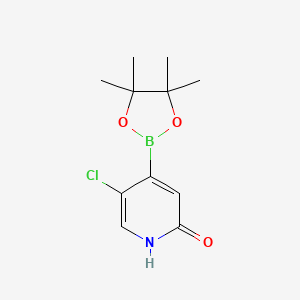
![2-[2-Formyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl formate](/img/structure/B13987265.png)
